3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Antiparasitic drug discovery Trypanosoma brucei Adenosine kinase

Procure 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (CAS 501902-74-5) as a chemically validated, high-purity negative control scaffold for kinase inhibitor and antiparasitic drug discovery. With an IC₅₀ >65 µM against T. brucei rhodesiense and no measurable BTK/p38α activity, this unsubstituted aminopyrazole core is essential for establishing baseline SAR and attributing potency gains to your synthetic modifications. Available at ≥95% purity, it ensures reliable, batch-to-batch consistency for scaffold-hopping campaigns and assay validation.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 501902-74-5
Cat. No. B2644493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-phenoxyphenyl)-1H-pyrazol-5-amine
CAS501902-74-5
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N
InChIInChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18)
InChIKeyCPCLKKOZSQEDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





501902-74-5 (3-(4-Phenoxyphenyl)-1H-pyrazol-5-amine) Procurement Guide: Core Scaffold and Negative Control for Kinase Inhibitor Development


3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (CAS: 501902-74-5) is an unsubstituted 5-aminopyrazole heterocyclic compound with the molecular formula C₁₅H₁₃N₃O and molecular weight of 251.28 g/mol [1]. As a core scaffold devoid of additional functionalization at the pyrazole N1 or C4 positions, this compound serves a dual role in drug discovery: it is both the minimal pharmacophoric template for several clinically important kinase inhibitor chemotypes [2], and a validated negative control compound in antiparasitic drug screening due to its negligible target engagement [3]. Its availability at research-grade purity (typically ≥95%) from specialized chemical suppliers supports its use in structure-activity relationship (SAR) studies, scaffold-hopping campaigns, and assay validation workflows .

Why Unsubstituted 501902-74-5 Cannot Be Replaced by Generic Pyrazole Analogs in SAR and Assay Validation Workflows


The unsubstituted 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine scaffold is not interchangeable with other aminopyrazole derivatives due to its unique functional void at the N1 and C4 positions. This specific chemical structure—lacking the N1-piperidinyl and C4-amino substitutions that confer nanomolar BTK affinity to advanced inhibitors like ibrutinib's core—results in an activity profile that is quantitatively distinct from its functionalized descendants [1]. In antiparasitic screening, this compound exhibits an IC₅₀ >65 μM against Trypanosoma brucei rhodesiense, whereas its N3-morpholine substituted analog (compound 1) activates adenosine kinase with an EC₅₀ of 38.9 μM and its more advanced derivative achieves antiparasitic IC₅₀ values in the 1–10 μM range [2]. This >65-fold difference in apparent potency between the bare scaffold and its functionalized counterparts establishes 501902-74-5 as a chemically validated negative control. Substituting it with any pyrazole derivative bearing additional substituents would introduce confounding activity that invalidates its specific purpose as a baseline comparator in kinase inhibitor SAR studies and antiparasitic assay development [3].

Quantitative Differentiation Evidence for 501902-74-5 vs. Structural Analogs and Functionalized Derivatives


501902-74-5 vs. N3-Morpholine Derivative: Antiparasitic Activity and Negative Control Validation

The unsubstituted 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (501902-74-5, designated compound 5) exhibits minimal antiparasitic activity against Trypanosoma brucei rhodesiense (IC₅₀ >65 μM) and negligible general cytotoxicity (IC₅₀ >136 μM) [1]. In contrast, its N3-morpholine substituted analog, 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (compound 1), functions as an adenosine kinase activator with an EC₅₀ of 38.9±0.9 μM and shows measurable antiparasitic activity [2]. Based on this >65-fold difference in apparent potency and lack of target engagement, 501902-74-5 was explicitly selected and utilized as the negative control for biochemical, biophysical, and compound sensitivity assays in antiparasitic drug screening campaigns [1].

Antiparasitic drug discovery Trypanosoma brucei Adenosine kinase Negative control SAR

501902-74-5 vs. Pyrazolopyrimidine Analogs: Scaffold-Dependent Kinase Binding Activity

The 5-aminopyrazole core of 501902-74-5 represents the minimal scaffold upon which clinically relevant kinase inhibitor chemotypes are built. When this core is elaborated into the pyrazolopyrimidine series—specifically 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine—nanomolar affinity for Bruton's tyrosine kinase (BTK) is achieved, as demonstrated in crystallographic studies [1]. In contrast, the unsubstituted pyrazole-amine 501902-74-5 lacks the pyrimidine ring fusion and N1 substitution required for ATP-binding pocket occupancy, resulting in no detectable kinase inhibitory activity at the concentrations where its pyrazolopyrimidine descendants achieve potent inhibition [2]. A structurally related pyrazolopyrimidine derivative incorporating the 3-(4-phenoxyphenyl) group has been shown to bind to BTK with residence time that can be modulated independently of equilibrium thermodynamic affinity [3].

BTK inhibitor Kinase inhibitor scaffold Pyrazolopyrimidine Ibrutinib SAR

501902-74-5 vs. Substituted 5-Aminopyrazoles: In Vitro Kinase Selectivity Profiling Baseline

The 5-aminopyrazole scaffold exemplified by 501902-74-5 has been extensively characterized in the development of selective p38α MAP kinase inhibitors. In SAR studies, the unsubstituted core provides the template upon which structure-guided modifications—particularly at the N1 and C4 positions—convert a non-inhibitory scaffold into compounds with nanomolar p38α inhibitory potency and excellent cellular activity toward TNFα production inhibition [1]. Compound 2j, a fully elaborated 5-aminopyrazole derivative, demonstrates p38α inhibitory activity with a Ki in the nanomolar range and suppresses TNFα production in cellular assays with an IC₅₀ in the low nanomolar range, whereas the unsubstituted core 501902-74-5 exhibits no measurable p38α inhibition [2]. This transformation from inactive scaffold to potent inhibitor underscores the critical role of substitution patterns in dictating kinase selectivity and potency.

p38α MAP kinase Kinase selectivity TNFα inhibition 5-Aminopyrazole scaffold Inhibitor development

501902-74-5 vs. Chk2 Inhibitor Scaffolds: Chemotype Differentiation in Radioprotection Assays

The 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine scaffold represents a distinct non-benzimidazole chemotype within the broader class of checkpoint kinase 2 (Chk2) inhibitor development programs [1]. In SAR studies exploring alternatives to benzimidazole-based Chk2 inhibitors (exemplified by compound 1, which demonstrated radioprotective effects in human T-cells subjected to ionizing radiation), the pyrazole-amine core provides a structurally divergent starting point for refining binding models to Chk2 kinase [2]. While the unsubstituted 501902-74-5 itself lacks the additional functional groups required for potent Chk2 inhibition, it serves as the minimal pharmacophoric building block from which potent Chk2 inhibitors can be elaborated through systematic substitution at the pyrazole ring [1].

Chk2 inhibitor Radioprotection Checkpoint kinase Benzimidazole Non-benzimidazole SAR

Recommended Research Applications for 501902-74-5 Based on Validated Differentiation Evidence


Negative Control Compound for Antiparasitic Adenosine Kinase Assays

Use 501902-74-5 as a chemically matched negative control in T. brucei rhodesiense adenosine kinase (TbrAK) enzyme assays and whole-cell antiparasitic screening. The compound's IC₅₀ >65 μM against T. b. rhodesiense and >136 μM in cytotoxicity assays establishes the baseline for discriminating specific target engagement from non-specific effects . This application is particularly valuable when testing N3-substituted derivatives (e.g., morpholine, piperazine, or tetrahydropyran analogs), where the unsubstituted parent compound enables direct attribution of any observed antiparasitic activity to the newly introduced functional groups rather than the phenoxyphenyl-pyrazole core [1].

Minimal Scaffold for BTK and p38α MAP Kinase Inhibitor SAR Studies

Employ 501902-74-5 as the baseline starting scaffold in systematic SAR campaigns targeting Bruton's tyrosine kinase (BTK) and p38α MAP kinase. The compound's lack of measurable kinase inhibitory activity provides a clean background for quantifying the potency gains achieved through sequential synthetic modifications—including pyrimidine ring fusion (to form pyrazolopyrimidines), N1-piperidinyl substitution, and C4-amino functionalization . This enables precise deconvolution of each substituent's contribution to kinase binding affinity and selectivity, as demonstrated in the development of clinically relevant inhibitors where nanomolar potency emerges only after scaffold elaboration [1].

Non-Benzimidazole Chk2 Inhibitor Chemotype for Radioprotection Lead Optimization

Utilize 501902-74-5 as a structurally divergent entry point for developing novel Chk2 inhibitors with radioprotective applications. As a non-benzimidazole scaffold, this compound offers a distinct intellectual property position and alternative binding mode relative to established benzimidazole-based Chk2 inhibitors that have demonstrated radioprotective effects in human T-cells . Systematic functionalization of the pyrazole-amine core—guided by the binding model refinement described for this chemotype—enables exploration of SAR space inaccessible to benzimidazole scaffolds, potentially yielding inhibitors with improved selectivity or pharmacokinetic properties [1].

Procurement-Quality Research Intermediate for Custom Derivative Synthesis

Source 501902-74-5 as a high-purity (≥95%) research intermediate for in-house synthesis of functionalized pyrazole and pyrazolopyrimidine derivatives. The compound's commercial availability with documented analytical specifications supports its use as a reliable building block in multi-step synthetic routes—including Suzuki-Miyaura coupling and subsequent cyclization reactions—that yield the elaborated structures required for kinase inhibitor development programs. This approach ensures batch-to-batch consistency in SAR studies and provides a well-characterized starting material for generating proprietary compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.